Lipophilicity Differentiation: XLogP3 of 2.8 vs. Pyridyl-Containing Analogs
The 3-methoxybenzyl substituent on the 4-carboxamide of CAS 941881-64-7 confers a calculated XLogP3 of 2.8 [1], placing it within the optimal CNS drug space (Lipinski rule-of-five compliant, zero violations) [2]. The pyridin-4-ylmethyl analog replaces the 3-methoxybenzyl with a basic pyridine ring, which would reduce logP and introduce an additional hydrogen-bond acceptor, altering both permeability and solubility profiles. Although direct experimental logP data for the pyridyl analogs are not publicly available, the structural difference is consistent with a shift of approximately 1.0–1.5 log units based on the Hansch π constant for pyridine versus methoxybenzyl substitution. For procurement decisions where lipophilicity-guided target partitioning (e.g., CNS vs. peripheral) is critical, this difference can determine tissue distribution.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | 1-(2-oxo-2-(p-tolylamino)ethyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide: XLogP3 not publicly available; expected lower by ~1.0–1.5 log units based on heteroaryl substitution |
| Quantified Difference | Estimated ΔXLogP3 ≈ 1.0–1.5 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem); comparator value based on structural inference |
Why This Matters
Lipophilicity directly impacts passive membrane permeability and CNS partitioning—a ΔlogP of 1.0 can translate to a ~10-fold difference in blood-brain barrier permeability, making this parameter essential for target-tissue selection in procurement.
- [1] Kuujia.com. CAS 941881-64-7 – Computed Properties: XLogP3 = 2.8. Accessed 2026-04-29. View Source
- [2] Lipinski CA et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
